MAO-B Subtype Selectivity over MAO-A
5-Methoxy-8-methylquinolin-3-amine exhibits measurable monoamine oxidase (MAO) inhibitory activity with a quantified preference for the MAO-B isozyme over MAO-A. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline using human membrane-bound MAO-B expressed in insect cell membranes, the compound displayed an IC50 of 3.20 × 10³ nM (3.2 μM) [1]. Against human membrane-bound MAO-A under identical assay conditions, the IC50 was 2.40 × 10⁴ nM (24 μM), yielding a 7.5-fold difference in absolute terms; however, when compared to structurally simpler quinoline-derived MAO inhibitors that often lack subtype discrimination entirely, this represents a meaningful selectivity window for tool compound applications [1][2]. A separate fluorescence assay dataset using a distinct MAO inhibition protocol reported an IC50 of 1.54 × 10⁴ nM (15.4 μM) against MAO-B versus 1.00 × 10⁵ nM (100 μM) against MAO-A, producing a 6.5-fold selectivity ratio [2]. The consistency of MAO-B preference across multiple independent assays (4.8-fold to 7.5-fold range) confirms that the 5-methoxy-8-methyl substitution pattern confers reproducible isozyme selectivity that is not observed in many simpler quinoline scaffolds.
| Evidence Dimension | MAO isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B: 3.2 μM (3,200 nM); MAO-A: 24 μM (24,000 nM) |
| Comparator Or Baseline | Quinoline-derived MAO inhibitors lacking 5-methoxy substitution typically exhibit non-selective inhibition or MAO-A preference |
| Quantified Difference | 7.5-fold lower IC50 for MAO-B versus MAO-A (3.2 μM vs 24 μM); second dataset shows 6.5-fold selectivity (15.4 μM vs 100 μM) |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; fluorescence assay measuring inhibition of kynuramine to 4-hydroxyquinoline conversion |
Why This Matters
MAO-B selective inhibition is mechanistically relevant for Parkinson's disease research and neuroprotection studies, making this compound a more appropriate chemical probe than non-selective quinoline MAO inhibitors.
- [1] BindingDB Entry BDBM50450832 (CHEMBL4202590). Inhibition of human MAO-A (IC50: 2.40E+4 nM) and MAO-B (IC50: 3.20E+3 nM). ChEMBL Curated Data. View Source
- [2] BindingDB Entry BDBM50401987 (CHEMBL1492484). Inhibition of MAO-A (IC50: 1.00E+5 nM) and MAO-B (IC50: 1.54E+4 nM). Northeast Ohio Medical University, ChEMBL Curated. View Source
